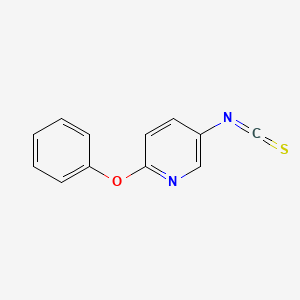

6-Phenoxy-3-pyridinyl isothiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-isothiocyanato-2-phenoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c16-9-14-10-6-7-12(13-8-10)15-11-4-2-1-3-5-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSFMZIJHMEICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380133 | |

| Record name | 5-isothiocyanato-2-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52024-70-1 | |

| Record name | 5-isothiocyanato-2-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Phenoxy-3-pyridinyl Isothiocyanate

Introduction: The Strategic Importance of the Phenoxy-Pyridinyl Isothiocyanate Scaffold

Isothiocyanates (R–N=C=S) are a class of highly reactive and versatile chemical intermediates, renowned for their utility in the synthesis of a wide array of nitrogen and sulfur-containing heterocyclic compounds, such as thioureas.[1] Their pronounced electrophilicity at the central carbon atom makes them ideal synthons for constructing complex molecular architectures. In the realm of drug discovery and development, the isothiocyanate functional group is a key component in various bioactive molecules, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

The 6-phenoxy-3-pyridinyl moiety represents a privileged scaffold in medicinal chemistry. The pyridine ring serves as a bioisostere for a phenyl ring but with an added hydrogen bond acceptor, which can be crucial for molecular recognition at biological targets. The phenoxy group can modulate lipophilicity and engage in favorable pi-stacking interactions within protein binding pockets. The combination of these two structural features with the reactive isothiocyanate group in 6-Phenoxy-3-pyridinyl isothiocyanate creates a molecule of significant interest for the development of novel therapeutics and chemical probes.

This technical guide provides a comprehensive overview of the synthesis of this compound, beginning with the strategic synthesis of its essential precursor, 6-Phenoxy-3-aminopyridine, and culminating in its conversion to the target isothiocyanate via modern, efficient, and scalable methods. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to empower researchers in their synthetic endeavors.

Part 1: Synthesis of the Precursor: 6-Phenoxy-3-aminopyridine

The successful synthesis of the target isothiocyanate is predicated on the efficient preparation of its primary amine precursor, 6-Phenoxy-3-aminopyridine. While several synthetic strategies could be envisioned, a robust and widely applicable method is the Palladium-catalyzed Buchwald-Hartwig amination.[3][4] This reaction has revolutionized the formation of carbon-nitrogen bonds, offering a versatile tool for coupling amines with aryl halides under relatively mild conditions.[5]

An alternative, though often more demanding, approach is Nucleophilic Aromatic Substitution (SNAr).[6] This method typically requires a highly electron-deficient pyridine ring and/or harsh reaction conditions to facilitate the displacement of a leaving group by an amine.[2][7]

Given its broad substrate scope and milder conditions, this guide will focus on a Buchwald-Hartwig C-O coupling approach, reacting 6-aminopyridin-3-ol with an aryl halide, or more commonly, a C-N coupling of 6-phenoxypyridin-3-yl trifluoromethanesulfonate with an ammonia equivalent. A particularly relevant strategy involves the coupling of an appropriate aminopyridine with a halo-benzene derivative. For the synthesis of 6-Phenoxy-3-aminopyridine, a practical approach involves the coupling of 6-chloropyridin-3-amine with phenol.

Experimental Protocol: Synthesis of 6-Phenoxy-3-aminopyridine via Buchwald-Hartwig Coupling

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Reaction Scheme:

Caption: Buchwald-Hartwig C-O coupling for 6-Phenoxy-3-aminopyridine synthesis.

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| 6-chloropyridin-3-amine | 128.56 | 10.0 | 1.29 g |

| Phenol | 94.11 | 12.0 | 1.13 g |

| Pd2(dba)3 | 915.72 | 0.1 (1 mol%) | 91.6 mg |

| XPhos | 476.65 | 0.4 (4 mol%) | 190.7 mg |

| Cesium Carbonate (Cs2CO3) | 325.82 | 20.0 | 6.52 g |

| Toluene (anhydrous) | - | - | 50 mL |

Procedure:

-

To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-chloropyridin-3-amine (1.29 g, 10.0 mmol), phenol (1.13 g, 12.0 mmol), cesium carbonate (6.52 g, 20.0 mmol), Pd2(dba)3 (91.6 mg, 0.1 mmol), and XPhos (190.7 mg, 0.4 mmol).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene (50 mL) via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove inorganic salts.

-

Wash the Celite pad with additional ethyl acetate (2 x 25 mL).

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-Phenoxy-3-aminopyridine as a solid.

Causality and Experimental Choices:

-

Catalyst System: The combination of a palladium source like Pd2(dba)3 and a bulky, electron-rich phosphine ligand such as XPhos is crucial for efficient catalytic turnover. The ligand facilitates both the oxidative addition of the aryl chloride and the reductive elimination of the product, which are key steps in the catalytic cycle.[5]

-

Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the phenol, making it a more reactive nucleophile. Its use is common in Buchwald-Hartwig couplings.

-

Solvent: Toluene is a high-boiling, non-polar solvent suitable for this reaction, allowing it to be run at the elevated temperatures required for efficient catalysis.

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation by air. Therefore, maintaining an inert atmosphere is critical to prevent catalyst deactivation and ensure high yields.

Part 2: Synthesis of this compound

The conversion of a primary amine to an isothiocyanate is a well-established transformation in organic synthesis. While the classical approach using the highly toxic thiophosgene is still practiced, modern synthetic chemistry favors safer and more versatile reagents.[6][8] A widely adopted and efficient strategy involves the in-situ formation of a dithiocarbamate salt from the primary amine and carbon disulfide (CS2), followed by desulfurization to yield the isothiocyanate.[1]

This guide will detail two robust and reliable methods for this conversion, utilizing:

-

Di-tert-butyl dicarbonate (Boc2O): A mild and efficient desulfurizing agent that produces volatile byproducts, simplifying workup.[7][9][10]

-

Iron(III) Chloride (FeCl3): An inexpensive and effective reagent for the desulfurization of dithiocarbamate salts, particularly for pyridyl amines.[11]

Method 1: Synthesis using Di-tert-butyl Dicarbonate (Boc2O)

This method is advantageous due to its mild reaction conditions and the formation of gaseous and volatile byproducts (CO2, COS, and tert-butanol), which simplifies purification.[10]

Reaction Workflow:

Caption: Workflow for isothiocyanate synthesis using the Boc2O method.

Experimental Protocol:

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| 6-Phenoxy-3-aminopyridine | 186.21 | 5.0 | 931 mg |

| Carbon Disulfide (CS2) | 76.13 | 7.5 | 0.47 mL |

| Triethylamine (Et3N) | 101.19 | 5.5 | 0.77 mL |

| Di-tert-butyl dicarbonate (Boc2O) | 218.25 | 5.0 | 1.09 g |

| Dichloromethane (DCM, anhydrous) | - | - | 25 mL |

Procedure:

-

Dissolve 6-Phenoxy-3-aminopyridine (931 mg, 5.0 mmol) in anhydrous dichloromethane (25 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (0.77 mL, 5.5 mmol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon disulfide (0.47 mL, 7.5 mmol) dropwise to the stirred solution. The formation of the dithiocarbamate salt may cause the solution to become cloudy.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Add a solution of di-tert-butyl dicarbonate (1.09 g, 5.0 mmol) in dichloromethane (5 mL) to the reaction mixture. Gas evolution (CO2 and COS) should be observed.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Mechanistic Insight:

The reaction proceeds via the formation of a dithiocarbamate salt, which is then attacked by Boc2O. This forms an unstable mixed dithiocarbamate/carbonate adduct that rapidly decomposes to the isothiocyanate, carbonyl sulfide (COS), carbon dioxide (CO2), and tert-butanol.[7] The use of a slight excess of base ensures the complete formation of the dithiocarbamate salt.[10]

Method 2: Synthesis using Iron(III) Chloride (FeCl3)

This one-pot method is particularly effective for less nucleophilic amines, such as pyridyl amines, and utilizes an inexpensive and readily available desulfurizing agent.[11]

Reaction Workflow:

Caption: Workflow for isothiocyanate synthesis using the FeCl3 method.

Experimental Protocol:

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| 6-Phenoxy-3-aminopyridine | 186.21 | 8.0 | 1.49 g |

| Sodium Hydride (NaH, 60% in mineral oil) | 40.00 | 9.6 | 384 mg |

| Carbon Disulfide (CS2) | 76.13 | 32.0 | 2.0 mL |

| Iron(III) Chloride Hexahydrate (FeCl3·6H2O) | 270.30 | 16.0 | 4.32 g |

| Triethylamine (Et3N) | 101.19 | 8.0 | 1.11 mL |

| N,N-Dimethylformamide (DMF, anhydrous) | - | - | 8 mL |

| Water | - | - | 15 mL |

Procedure:

-

To an ice-cold, stirred solution of 6-Phenoxy-3-aminopyridine (1.49 g, 8.0 mmol) in anhydrous DMF (8 mL) in a round-bottom flask, add sodium hydride (384 mg, 9.6 mmol) in two portions.

-

Allow the evolution of hydrogen gas to cease.

-

Add carbon disulfide (2.0 mL, 32.0 mmol) via syringe pump over approximately 30 minutes.

-

Bring the resulting mixture to room temperature and stir for 6 hours.

-

Cool the mixture in an ice bath.

-

Successively add triethylamine (1.11 mL, 8.0 mmol) and a solution of FeCl3·6H2O (4.32 g, 16.0 mmol) in water (15 mL).

-

Stir the mixture at room temperature for 1 hour.

-

Pour the reaction mixture into ice water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the target isothiocyanate.

Causality and Experimental Choices:

-

Base Selection: For less nucleophilic pyridyl amines, a stronger base like sodium hydride (NaH) may be required to efficiently form the dithiocarbamate salt compared to triethylamine.[11]

-

Desulfurizing Agent: Iron(III) chloride is a Lewis acid that coordinates to the sulfur atoms of the dithiocarbamate, facilitating the elimination of the second sulfur atom and the formation of the isothiocyanate.

-

Solvent: DMF is a polar aprotic solvent that is suitable for reactions involving salts and can facilitate the formation of the dithiocarbamate intermediate.

Part 3: Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the molecular structure, showing the characteristic shifts for the aromatic protons and carbons of the phenoxy and pyridinyl rings.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) is expected in the range of 2000-2200 cm-1.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the product.

Conclusion

This guide has detailed robust and modern synthetic strategies for the preparation of this compound, a valuable building block for research in medicinal chemistry and drug development. By providing a comprehensive understanding of the synthesis of the key precursor, 6-Phenoxy-3-aminopyridine, and offering two distinct, reliable protocols for its conversion to the target isothiocyanate, this document serves as a practical resource for researchers. The emphasis on the causality behind experimental choices, coupled with detailed procedural steps, is intended to facilitate the successful and efficient synthesis of this important compound.

References

-

Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. (2023). [Link]

-

Recent Advancement in the Synthesis of Isothiocyanates. (n.d.). [Link]

-

Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface. (2020). [Link]

-

A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules. (2018). [Link]

-

A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters. (2008). [Link]

-

Synthesis of Isothiocyanates: An Update. Arkivoc. (2022). [Link]

-

Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Pharmaceuticals. (2023). [Link]

-

A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Michael Pittelkow. (n.d.). [Link]

-

Concerted Nucleophilic Aromatic Substitutions. PMC. (2016). [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (n.d.). [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. (2025). [Link]

-

Buchwald–Hartwig amination. Wikipedia. (n.d.). [Link]

-

Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. (2023). [Link]

-

Thiophosgene in Organic Synthesis. ResearchGate. (n.d.). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. osti.gov [osti.gov]

- 10. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Whitepaper: Systematic Structure Elucidation of 6-Phenoxy-3-pyridinyl Isothiocyanate

An In-depth Technical Guide for Drug Development Professionals

Abstract: This technical guide provides a comprehensive and methodologically robust framework for the structural elucidation of 6-phenoxy-3-pyridinyl isothiocyanate, a molecule of significant interest for its versatile applications in medicinal chemistry and drug development.[1] This document is tailored for researchers, scientists, and drug development professionals, offering a detailed narrative on the integrated application of modern spectroscopic techniques. We will explore High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, HSQC, and HMBC). The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure the highest degree of scientific integrity and confidence in the final structural assignment.

Introduction: Context and Significance

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the R−N=C=S functional group.[2] They are well-regarded for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them valuable pharmacophores and synthetic intermediates.[1] The target molecule, this compound, incorporates a phenoxy-pyridine scaffold, a privileged structure in many pharmaceutical agents. An unambiguous confirmation of its molecular structure is the foundational prerequisite for any meaningful downstream application, from mechanism-of-action studies to lead optimization.

This guide presents a logical, multi-technique workflow designed to move from foundational molecular formula determination to a high-resolution, atom-by-atom map of the molecular architecture.

The Analytical Workflow: An Integrated Spectroscopic Approach

Figure 1: A systematic workflow for structure elucidation.

Methodologies, Data Interpretation, and Rationale

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the cornerstone of structure elucidation. Its primary function is to provide a highly accurate mass-to-charge ratio (m/z), enabling the confident determination of the compound's elemental composition. This step acts as a fundamental check for the entire process; if the proposed structure's formula does not match the HRMS data, the hypothesis is incorrect.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Accurately weigh and dissolve ~0.5 mg of the sample in 1 mL of high-purity acetonitrile or a methanol/acetonitrile mixture.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer. ESI is a soft ionization technique suitable for polar, nitrogen-containing molecules, minimizing fragmentation.

-

Key Parameters:

-

Ionization Mode: Positive ion mode ([M+H]⁺) is typically preferred for pyridine-containing compounds due to the basicity of the ring nitrogen.[3][4]

-

Mass Range: Scan from m/z 100 to 600 to ensure capture of the molecular ion and potential adducts.

-

Internal Calibrant: Introduce a known calibration standard (e.g., leucine enkephalin) concurrently to ensure mass accuracy below 5 ppm.

-

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate possible elemental compositions (C, H, N, O, S) that fit the measured accurate mass.

Data Presentation and Interpretation

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₂H₈N₂OS | Based on the proposed structure. |

| Exact Mass (Neutral) | 228.0357 | Calculated monoisotopic mass. |

| Observed Ion | [M+H]⁺ | Protonation of the basic pyridine nitrogen. |

| Expected m/z [M+H]⁺ | 229.0430 | Calculated accurate mass of the protonated species. |

The HRMS result provides the first piece of robust, quantitative evidence. A measured mass within 5 ppm of the calculated value for C₁₂H₈N₂OS provides high confidence in the elemental formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. The isothiocyanate group has an exceptionally strong and characteristic absorption band that is difficult to misinterpret, making FT-IR a crucial validation step.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact by applying pressure with the instrument's anvil.

-

Instrumentation: Use a standard FT-IR spectrometer with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹. Perform a background scan of the clean ATR crystal before the sample scan.

-

Data Analysis: Identify and annotate the key absorption bands corresponding to the expected functional groups.

Data Presentation and Interpretation

| Functional Group | Expected Absorption Range (cm⁻¹) | Interpretation and Significance |

| Isothiocyanate (-N=C=S) | 2000 - 2200 (strong, broad) | This is the hallmark peak. Its presence is a strong confirmation of the isothiocyanate moiety.[5] |

| Aromatic C-H stretch | 3000 - 3100 (medium) | Confirms the presence of the pyridine and phenyl aromatic rings. |

| Aromatic C=C stretch | 1400 - 1600 (multiple bands) | Further evidence of the aromatic ring skeletons. |

| Aryl Ether (C-O-C) stretch | 1200 - 1250 (strong, asymmetric) | Supports the presence of the phenoxy linkage to the pyridine ring. |

The IR spectrum serves as a qualitative fingerprint. The unambiguous observation of the intense -NCS band, in conjunction with absorptions for the aromatic and ether components, validates the major structural features proposed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for definitive structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to piece together the complete molecular puzzle.

Experimental Protocol: High-Field NMR

-

Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.

-

Experiment Suite:

-

¹H NMR: Provides information on the number of different proton environments, their integration (ratio), and scalar coupling (connectivity).

-

¹³C{¹H} NMR: Reveals the number of unique carbon environments.

-

2D-COSY (Correlation Spectroscopy): Maps ¹H-¹H scalar couplings, identifying adjacent protons within a spin system (e.g., protons on the same aromatic ring).

-

2D-HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

-

2D-HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the critical experiment for connecting disparate parts of the molecule, such as linking the phenoxy ring to the pyridine ring.

-

Data Interpretation and Structural Assignment

The key challenge is to unambiguously connect the phenoxy group to the C-6 position of the pyridine ring and the isothiocyanate group to the C-3 position.

Figure 2: Logical flow of NMR data integration for structure assembly.

Predicted ¹H NMR Data (400 MHz, CDCl₃, approximate shifts)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key COSY Correlations |

| H-2 (Pyridine) | ~8.45 | d (doublet) | 1H | H-4 |

| H-4 (Pyridine) | ~7.82 | dd (doublet of doublets) | 1H | H-2, H-5 |

| H-5 (Pyridine) | ~7.05 | d (doublet) | 1H | H-4 |

| H-3'/5' (Phenoxy) | ~7.45 | t (triplet) | 2H | H-2'/6', H-4' |

| H-4' (Phenoxy) | ~7.28 | t (triplet) | 1H | H-3'/5' |

| H-2'/6' (Phenoxy) | ~7.18 | d (doublet) | 2H | H-3'/5' |

Predicted ¹³C NMR Data (100 MHz, CDCl₃, approximate shifts)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-6 (Pyridine, C-O) | ~163 |

| C-1' (Phenoxy, C-O) | ~154 |

| C-2 (Pyridine) | ~151 |

| C-4 (Pyridine) | ~142 |

| -NCS | ~138 |

| C-3'/5' (Phenoxy) | ~130 |

| C-3 (Pyridine, C-NCS) | ~129 |

| C-4' (Phenoxy) | ~126 |

| C-2'/6' (Phenoxy) | ~121 |

| C-5 (Pyridine) | ~119 |

Crucial HMBC Correlations for Structural Confirmation:

-

Phenoxy to Pyridine Linkage: A definitive correlation from the ortho-protons of the phenoxy ring (H-2'/6' at ~7.18 ppm) to the ether-linked carbon of the pyridine ring (C-6 at ~163 ppm) is the smoking gun evidence for the C-O-C bridge.

-

Isothiocyanate Position: Correlations from the pyridine protons adjacent to the -NCS group, specifically H-2 (~8.45 ppm) and H-4 (~7.82 ppm), to the isothiocyanate carbon (-NCS at ~138 ppm) will unambiguously place the functional group at the C-3 position.

Conclusion: A Triangulated and Self-Validating Verdict

The structural elucidation of this compound is achieved with high confidence through the systematic integration of HRMS, FT-IR, and a comprehensive suite of NMR experiments. This workflow is inherently self-validating:

-

The elemental formula from HRMS is corroborated by the proton count from ¹H NMR integration and the carbon count from the ¹³C NMR spectrum.

-

The key functional groups identified by FT-IR (the -NCS and C-O-C ether) are precisely placed within the molecular framework by the HMBC data.

-

The proton-proton and proton-carbon connectivities within the individual rings are established by COSY and HSQC , and then linked together by HMBC .

By following this rigorous, multi-faceted approach, researchers can ensure the foundational integrity of their chemical matter, enabling reliable and reproducible results in all subsequent stages of drug discovery and development.

References

-

Martvoň, A., Skačäni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Brown, T. A., & DeMott, J. C. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9183-9193. [Link]

-

Kim, S., et al. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Chemical Communications. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

-

MassBank. (2008). Pyridine Spectrum: MSBNK-Fac_Eng_Univ_Tokyo-JP003926. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

-

Djerassi, C., & Tursch, B. (1962). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 27(3), 1041-1045. [Link]

-

Human Metabolome Database. (2023). Metabocard for Pyridine (HMDB0000926). [Link]

-

Wikipedia. (2023). Isothiocyanate. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 5. chemicalpapers.com [chemicalpapers.com]

reactivity of pyridinyl isothiocyanate compounds

An In-Depth Technical Guide to the Reactivity and Application of Pyridinyl Isothiocyanate Compounds

Foreword

Pyridinyl isothiocyanates represent a class of heterocyclic compounds whose unique electronic properties confer a versatile and potent reactivity profile. As isosteres of phenyl isothiocyanates, they provide medicinal chemists and drug development professionals with a scaffold that combines the well-established electrophilicity of the isothiocyanate group with the distinct electronic and pharmacokinetic characteristics of a pyridine ring. This guide offers an in-depth exploration of the core principles governing the reactivity of these compounds. We will move beyond simple procedural descriptions to dissect the causal mechanisms behind their reactions, providing field-proven insights into their synthesis and application as covalent modifiers, biological probes, and key pharmaceutical intermediates.

The Isothiocyanate Functional Group: An Electrophilic Hub

The reactivity of any pyridinyl isothiocyanate is fundamentally dictated by the isothiocyanate moiety (-N=C=S). This group is characterized by a central carbon atom that is double-bonded to both a nitrogen and a sulfur atom. The high electronegativity of nitrogen and sulfur renders this central carbon highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.

This inherent electrophilicity is the cornerstone of its utility in chemical synthesis and biology. The most common reactions involve the addition of nucleophiles to the C=S bond, leading to stable adducts. In a biological context, the primary targets are soft nucleophiles, most notably the thiol groups of cysteine residues and the primary amino groups of lysine residues within proteins.[1][2]

-

Reaction with Amines: Primary and secondary amines readily attack the electrophilic carbon to form stable thiourea linkages. This is the most common application in synthetic chemistry for building larger molecular scaffolds.[3]

-

Reaction with Thiols: Thiol groups, such as those on cysteine residues, react to form dithiocarbamate adducts. This reaction is particularly relevant in covalent drug design and proteomics for labeling target proteins.[4][5]

The relative reactivity towards these nucleophiles can be influenced by pH; thiol reactions are generally favored under neutral to slightly acidic conditions (pH 6-8), whereas amine reactions are more favorable under alkaline conditions (pH 9-11).[5]

The Pyridinyl Moiety: A Tunable Electronic Modulator

Replacing a phenyl ring with a pyridine ring significantly alters the electronic landscape of the isothiocyanate group. The pyridine ring is inherently electron-deficient due to the inductive and mesomeric (resonance) electron-withdrawing effects of the ring nitrogen atom.[6][7] This intrinsic property has profound consequences for reactivity.

The primary effect is an enhancement of the electrophilicity of the isothiocyanate carbon. By withdrawing electron density from the -N=C=S group, the pyridine ring makes the central carbon even more electron-poor and, therefore, more reactive towards nucleophiles.[6] This increased reactivity is a key advantage in applications requiring rapid and efficient covalent bond formation, such as in bioconjugation or the design of covalent inhibitors. For instance, 3-pyridyl-isothiocyanate was identified as a highly efficacious hydrogen sulfide (H₂S) donor precisely because the electron-deficient nature of the pyridine ring promotes the necessary reaction with L-cysteine.[6]

The position of the isothiocyanate group relative to the ring nitrogen (2-, 3-, or 4-position) allows for fine-tuning of this electronic effect, as summarized in the table below.

| Position | Electronic Effects at Play | Predicted Impact on Reactivity |

| 2- (ortho) | Strongest inductive effect (-I) and a significant resonance effect (-M), placing a partial positive charge on the isothiocyanate-bearing carbon. | High Reactivity . The proximity of the electronegative nitrogen strongly enhances the electrophilicity of the -NCS group. |

| 4- (para) | Strong resonance effect (-M) that delocalizes electron density away from the -NCS group, complemented by a moderate inductive effect (-I). | Highest Reactivity . The resonance effect effectively creates a strong electrophilic center, making it highly susceptible to nucleophilic attack. |

| 3- (meta) | Primarily influenced by the inductive effect (-I) of the nitrogen atom, as the resonance effect does not extend to the meta position. | Enhanced Reactivity . While less activated than the 2- and 4-positions, the reactivity is still significantly greater than that of a standard phenyl isothiocyanate due to the potent inductive withdrawal.[6] |

This predictable modulation of reactivity allows researchers to select the optimal isomer for a specific application, balancing stability with the required reaction kinetics.

Key Reactions and Mechanistic Pathways

Formation of Pyridinyl Thioureas

The reaction of a pyridinyl isothiocyanate with a primary or secondary amine is a robust and high-yielding transformation used to synthesize a vast array of biologically active molecules, including neuroprotective agents and kinase inhibitors.[8][9][10]

Mechanism: The reaction proceeds via a straightforward nucleophilic addition. The lone pair of the amine nitrogen attacks the electrophilic carbon of the isothiocyanate. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable thiourea product.

Formation of Dithiocarbamates

In biological systems, the reaction with cysteine residues is a paramount mechanism of action for isothiocyanate-based compounds.[11] The thiol side chain of cysteine is a potent nucleophile that attacks the isothiocyanate to form a dithiocarbamate adduct, thereby covalently modifying the protein target.[4]

Mechanism: Similar to amine addition, the sulfur atom of the thiol attacks the electrophilic carbon of the isothiocyanate. A subsequent proton transfer from the thiol to the nitrogen results in the stable dithiocarbamate.

Experimental Protocols: Synthesis and Application

The synthesis of pyridinyl isothiocyanates can be challenging because the starting aminopyridines exhibit low nucleophilicity, especially when substituted with other electron-withdrawing groups.[12][13] Traditional methods often rely on highly toxic reagents like thiophosgene.[12] A modern, safer, and more efficient one-pot procedure is presented below.

Protocol: One-Pot Synthesis of Pyridinyl Isothiocyanates

This protocol is adapted from a facile method involving the in-situ generation and subsequent desulfurization of a dithiocarbamate salt.[12][13]

Materials:

-

Substituted Aminopyridine (1.0 eq)

-

Carbon Disulfide (CS₂) (4.0 eq)

-

Sodium Hydride (NaH, 60% in mineral oil) (1.2 eq) or DABCO

-

Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O) (2.0 eq)

-

Triethylamine (Et₃N) (1.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Water (H₂O)

-

Ethyl Acetate (for extraction)

-

Brine (for washing)

Procedure:

-

Dithiocarbamate Salt Formation: To an ice-cold, stirred solution of the aminopyridine (8.0 mmol) in DMF (8 mL), add NaH (9.6 mmol) in portions. Allow the gas evolution to cease.

-

Add CS₂ (32 mmol) slowly via syringe pump over 30 minutes.

-

Allow the mixture to warm to room temperature and stir for 6 hours to ensure complete formation of the dithiocarbamate salt.

-

Desulfurization: Cool the reaction mixture in an ice bath.

-

Sequentially add Et₃N (8.0 mmol) followed by a solution of FeCl₃·6H₂O (16 mmol) in water (15 mL).

-

Remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel) to obtain the desired pyridinyl isothiocyanate.

Causality and Trustworthiness: The choice of a strong base like NaH is critical for deprotonating electron-deficient aminopyridines, which are poor nucleophiles, thereby driving the initial reaction with CS₂ to form the dithiocarbamate salt.[12][13] The subsequent addition of FeCl₃ acts as a mild oxidizing agent to mediate the desulfurization, yielding the isothiocyanate.[13] This one-pot method avoids the isolation of intermediates and the use of highly toxic reagents, making it a more efficient and safer self-validating system.

Protocol: Synthesis of a Pyridinyl Thiourea Derivative

This general protocol describes the reaction of a pyridinyl isothiocyanate with an amine to form a thiourea.

Materials:

-

Pyridinyl Isothiocyanate (1.0 eq)

-

Primary or Secondary Amine (1.0-1.1 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

-

Dissolve the pyridinyl isothiocyanate (e.g., 5-isothiocyanato-3-trifluoromethyl-2-pyridinecarbonitrile) in a suitable solvent like DCM.

-

Add the desired amine to the solution at room temperature.

-

Stir the reaction mixture for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product often precipitates from the solution. If not, concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., isopropanol, ethanol) or by column chromatography to yield the pure thiourea derivative.[14]

Integrated Workflow and Applications

The synthetic utility of pyridinyl isothiocyanates lies in their role as versatile intermediates for creating complex molecules with significant therapeutic potential.

Applications in Drug Development:

-

Covalent Inhibitors: The enhanced reactivity makes pyridinyl isothiocyanates ideal warheads for targeted covalent inhibitors. By incorporating this moiety into a ligand that binds selectively to a target protein, a permanent covalent bond can be formed with a nearby nucleophilic residue (e.g., cysteine), leading to irreversible inhibition.[4][11]

-

H₂S-Releasing Drugs: As demonstrated with 3-pyridyl-isothiocyanate, these compounds can act as prodrugs that release therapeutic payloads like H₂S upon reaction with endogenous nucleophiles, offering potential in treating conditions like ischemia/reperfusion injury.[6]

-

Advanced Intermediates: Pyridinyl thioureas serve as crucial building blocks for synthesizing complex drugs. For example, they are key intermediates in the synthesis of potent cancer therapeutics like Apalutamide.[14]

Conclusion

Pyridinyl isothiocyanates are more than mere analogues of their phenyl counterparts; they are a distinct class of reagents with heightened and tunable reactivity. The electron-deficient nature of the pyridine ring provides a powerful handle for modulating the electrophilicity of the isothiocyanate group, enabling chemists to design molecules with specific kinetic profiles. From their synthesis via modern, safer protocols to their application in forming stable thioureas and dithiocarbamates, these compounds are indispensable tools in drug discovery, covalent labeling, and materials science. Understanding the fundamental principles of their reactivity is crucial for any scientist seeking to leverage their full potential.

References

-

Duan, X. et al. (2014). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules, 19(9), 13631-13643. [Online]. Available: [Link][12][13]

-

Marchalín, M., & Martvoň, A. (1980). Reactions of pyridyl isothiocyanates with diazoalkanes and azoimide. Collection of Czechoslovak Chemical Communications, 45(8), 2329–2333. [Online]. Available: [Link][15]

-

Martelli, A. et al. (2016). Structure-activity relationships study of isothiocyanates for H2S releasing properties. Bioorganic & Medicinal Chemistry Letters, 26(24), 5949-5953. [Online]. Available: [Link][6]

-

Nakamura, Y. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 11-19. [Online]. Available: [Link][1][11]

-

Choi, J. et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Online]. Available: [Link][16][17]

-

(2020). Pyridine thiourea derivative and preparation method and application thereof. Google Patents, CN110818631A. [Online]. Available: [14]

-

Mi, L. et al. (2008). Covalent Binding to Tubulin by Isothiocyanates. A Mechanism of Cell Growth Arrest and Apoptosis. Journal of Biological Chemistry, 283(32), 22136–22146. [Online]. Available: [Link][4]

-

Nakamura, Y., & Miyoshi, N. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Okayama University Scientific Achievement Repository. [Online]. Available: [Link][18]

-

Riaz, M. et al. (2022). Synthesis of pyridine pyrimidine thiourea compounds 4a–4r. ResearchGate. [Online]. Available: [Link][19]

-

Li, J. et al. (2024). Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives. Journal of Agricultural and Food Chemistry. [Online]. Available: [Link][8]

-

Tsuchida, K. et al. (2016). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. The Journal of Organic Chemistry, 81(15), 6297-6309. [Online]. Available: [Link][7]

-

Zeller, M. et al. (2015). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 54(4), 1471-1481. [Online]. Available: [Link][20][21]

-

El-Sayed, N. N. E. et al. (2017). Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity. Bioorganic & Medicinal Chemistry, 25(23), 6296-6308. [Online]. Available: [Link][9]

-

Ghorab, M. M. et al. (2015). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. International Journal of Medical, Health, Pharmaceutical and Biomedical Engineering, 9(11), 779-784. [Online]. Available: [Link][10]

-

(2023). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. [Online]. Available: [Link][5]

-

Bartoszek, A. (2016). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. MOST Wiedzy. [Online]. Available: [Link][2]

-

Olsen, C. E. et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 119, 56-65. [Online]. Available: [Link][3]

Sources

- 1. Physiological relevance of covalent protein modification by dietary isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationships study of isothiocyanates for H2S releasing properties: 3-Pyridyl-isothiocyanate as a new promising cardioprotective agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives [scirp.org]

- 11. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. CN110818631A - Pyridine thiourea derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 15. CCCC 1980, Volume 45, Issue 8, Abstracts pp. 2329-2333 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 16. chemrxiv.org [chemrxiv.org]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Physiological relevance of covalent protein modification by dietary isothiocyanates [ouci.dntb.gov.ua]

- 19. researchgate.net [researchgate.net]

- 20. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Discovery and History of Novel Isothiocyanate Reagents

Introduction: The Enduring Reactivity of the -N=C=S Group

Isothiocyanates (ITCs) are a class of organosulfur compounds defined by the presence of the highly reactive heterocumulene functional group (-N=C=S). This group's electrophilic carbon atom is susceptible to nucleophilic attack, a property that has made ITCs both fascinating subjects of fundamental research and indispensable tools in applied science.[1][2] Naturally occurring ITCs, derived from the enzymatic hydrolysis of glucosinolates in cruciferous vegetables, have been recognized for decades for their potent biological activities, including anticancer and antimicrobial properties.[1][3][4] However, the journey of isothiocyanates from pungent plant defense compounds to sophisticated synthetic reagents is a story of chemical innovation, driven by the need for specific, covalent modification of biomolecules. This guide provides an in-depth exploration of this journey, tracing the history of their synthesis, the discovery of novel reagents, and their modern applications in research and drug development.

Part 1: Historical Milestones in Isothiocyanate Chemistry

The story of isothiocyanate reagents is deeply rooted in the foundational era of organic chemistry. While natural ITCs like allyl isothiocyanate (the pungent compound in mustard oil) were known, their synthetic chemistry and broader utility began to be unlocked in the mid-19th century.

The Pioneer: August Wilhelm von Hofmann

The history of synthetic isothiocyanate chemistry is inextricably linked to the German chemist August Wilhelm von Hofmann (1818-1892). A student of the legendary Justus von Liebig, Hofmann made monumental contributions to the understanding of organic amines.[5][6][7][8] His work laid the groundwork for the synthetic dye industry and systematically organized a vast new area of chemistry.[5][6]

In the course of his extensive research, Hofmann developed several key reactions and investigated multiple compounds that are central to this story:

-

Hofmann Rearrangement (c. 1881): This classic reaction converts a primary amide into a primary amine with one fewer carbon atom.[9][10][11][12] Critically, the mechanism proceeds through an isocyanate (-N=C=O) intermediate .[9][10][12] This work on isocyanates provided the conceptual framework for understanding their sulfur analogs, the isothiocyanates.

-

Investigation of Allyl Isothiocyanate (1868): Hofmann studied the derivative of allyl alcohol, allyl isothiocyanate, helping to characterize this important natural product.[5]

-

Synthesis from Primary Amines: Hofmann's era established the fundamental routes to forming these compounds, setting the stage for future developments.

The Shift from Hazardous Precursors: Thiophosgene

For nearly a century, the "signature reaction" for isothiocyanate synthesis involved the treatment of a primary amine with the highly toxic and difficult-to-handle reagent, **thiophosgene (CSCl₂) **.[1] While effective, its toxicity severely limited its widespread use and spurred the search for safer alternatives.[2][13]

The Modern Workhorse: The Carbon Disulfide Method

The most significant leap forward in synthetic isothiocyanate chemistry was the development of methods using **carbon disulfide (CS₂) **. This approach involves a two-step process:

-

Formation of a Dithiocarbamate Salt: A primary amine reacts with CS₂ in the presence of a base (like triethylamine or potassium carbonate) to form a stable dithiocarbamate salt intermediate.[2][14][15]

-

Desulfurization/Decomposition: The dithiocarbamate salt is then treated with a reagent that promotes the elimination of H₂S or a related species to yield the final isothiocyanate.

This second step has been the subject of extensive optimization, marking a clear evolution in the field. A wide array of reagents have been developed to mediate this decomposition, each with its own advantages. This shift represents a major theme in modern organic synthesis: the development of milder, safer, and more efficient protocols.[1][3]

Below is a table summarizing the historical progression of key synthetic methods.

| Era | Key Method/Reagent | Description | Key Advantages | Major Limitations |

| Mid-19th Century | Hofmann's Foundational Work | Investigation of natural ITCs; development of related amine chemistry (e.g., Hofmann Rearrangement). | Established fundamental principles of amine and isocyanate/isothiocyanate reactivity. | Lacked direct, general synthetic methods for novel reagents. |

| Late 19th - Mid 20th C. | Thiophosgene (CSCl₂) | Direct reaction of primary amines with thiophosgene. | Effective and direct. | Highly toxic, moisture-sensitive, harsh reaction conditions. |

| Mid 20th C. - Present | Carbon Disulfide (CS₂) + Dehydrating/Desulfurizing Agents | Two-step process via a dithiocarbamate salt intermediate. | Much safer than thiophosgene; versatile; amenable to one-pot procedures. | Requires a stoichiometric activating agent; early methods had limited substrate scope. |

| Late 20th - 21st C. | Advanced CS₂ Methods & Novel Approaches | Use of milder activating agents (e.g., TsCl, TCT, DCCD, Boc₂O), photocatalysis, elemental sulfur.[2][13][14][16][17] | High yields, broad functional group tolerance, environmentally benign conditions, suitable for complex molecules. | Reagent cost can be a factor for some newer methods. |

Part 2: Novel Isothiocyanate Reagents and Their Applications

The development of safer and more versatile synthetic methods directly enabled the design and creation of novel isothiocyanate reagents with tailored properties for specific applications in research and medicine.

Category 1: Reagents for Bioconjugation and Labeling

The ability of the isothiocyanate group to react selectively with primary amines (such as the N-terminus of a protein or the ε-amino group of lysine residues) under mild alkaline conditions has made it a cornerstone of bioconjugation chemistry.[18]

Fluorescein Isothiocyanate (FITC)

FITC is the archetypal fluorescent labeling reagent. It consists of a fluorescein fluorophore functionalized with a reactive isothiocyanate group. This allows for the covalent attachment of a bright green fluorescent tag to proteins, antibodies, and other biomolecules.[18] Its development was a landmark, enabling countless applications in fluorescence microscopy, flow cytometry, and immunoassays.

Benzyl Isothiocyanates: A Leap in Reactivity

More recent research has focused on fine-tuning the reactivity of the ITC group. Benzyl isothiocyanates have emerged as superior alternatives to traditional phenyl isothiocyanates for certain applications.[18][19]

Causality Behind Experimental Choice: The methylene (-CH₂-) spacer between the aromatic ring and the -N=C=S group in benzyl ITCs fundamentally alters the group's electronics. It prevents the nitrogen lone pair from delocalizing into the aromatic ring, making the isothiocyanate carbon more electrophilic and thus more reactive, especially towards thiols.[19] This enhanced reactivity allows for more efficient labeling, particularly for targeting cysteine residues at near-neutral pH.[18][19]

Photoactive and Theranostic Probes

The versatility of modern synthesis allows the ITC handle to be appended to a vast array of functional molecules. This has led to the development of sophisticated probes, such as:

-

Porphyrin Isothiocyanates: These reagents attach photoactive porphyrin molecules to proteins, creating bioconjugates for applications in photodynamic therapy and imaging.

-

NBD-labeled Isothiocyanates: Combining a fluorophore like nitrobenzoxadiazole (NBD) with an ITC creates probes that can be used to visualize cellular uptake and localization, merging diagnostic imaging with therapeutic action.

Category 2: Covalent Warheads in Drug Discovery

In modern drug design, the concept of targeted covalent inhibition has gained significant traction.[20][21][22][23] This strategy involves designing a drug that not only binds to its protein target with high affinity but also forms a permanent covalent bond with a specific amino acid residue, typically a nucleophilic cysteine. This irreversible binding can lead to enhanced potency and prolonged duration of action.

The isothiocyanate group is an effective "covalent warhead" for this purpose.[20] Its reactivity can be tuned by modifying the attached R-group, and it readily reacts with cysteine thiols in the active sites of target proteins.[20]

Examples of Isothiocyanate-based Covalent Inhibitors:

-

Inhibitors of Macrophage Migration Inhibitory Factor (MIF): Substituted benzyl, phenethyl, and phenylpropyl isothiocyanates have been designed to covalently modify the N-terminal proline of MIF, a proinflammatory cytokine implicated in cancer. This inhibition blocks the protein's tautomerase activity and shows promise in treating colorectal and renal cancers.[24]

-

NAAA Inhibitors: Isothiocyanate-based compounds have been developed as potent and selective inhibitors of N-Acylethanolamine Acid Amidase (NAAA), an enzyme involved in inflammation and pain signaling.[25]

-

Targeting Keap1: Natural ITCs like sulforaphane covalently modify cysteine residues on the sensor protein Keap1, leading to the activation of the Nrf2 antioxidant response pathway, a key mechanism in chemoprevention.[26]

The diagram below illustrates the general principle of a covalent ITC inhibitor binding to a target protein.

Caption: Covalent inhibition by an isothiocyanate warhead.

Part 3: Key Experimental Methodologies

To provide practical, field-proven insights, this section details two cornerstone protocols: the synthesis of a novel aryl isothiocyanate and the labeling of a protein with a fluorescent ITC reagent.

Experimental Protocol 1: One-Pot Synthesis of an Aryl Isothiocyanate

This protocol is a modern, one-pot procedure for synthesizing an aryl isothiocyanate from a primary arylamine using carbon disulfide and a desulfurizing agent, adapted from established methods.[2][14][15][17] This method avoids the use of highly toxic thiophosgene and is suitable for a wide range of substrates.

Objective: To synthesize 4-bromophenyl isothiocyanate from 4-bromoaniline.

Materials:

-

4-bromoaniline

-

Carbon Disulfide (CS₂)

-

Potassium Carbonate (K₂CO₃)

-

2,4,6-trichloro-1,3,5-triazine (TCT) or Tosyl Chloride (TsCl)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, combine 4-bromoaniline (20 mmol, 1.0 equiv) and K₂CO₃ (40 mmol, 2.0 equiv) in 20 mL of water.

-

Dithiocarbamate Formation: Stir the mixture vigorously at room temperature. Add CS₂ (24 mmol, 1.2 equiv) dropwise via the dropping funnel over 20-30 minutes. The mixture will typically change color.

-

Reaction Monitoring: Continue stirring at room temperature for 2-4 hours. The progress of the reaction (consumption of the starting amine) can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Cooling: Once the starting amine is consumed, cool the reaction mixture to 0 °C using an ice-water bath.

-

Desulfurization: Prepare a solution of TCT (10 mmol, 0.5 equiv) in 15 mL of DCM. Add this solution dropwise to the cold, stirring reaction mixture. An exothermic reaction may be observed.

-

Completion: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Workup: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer (DCM). Wash the aqueous layer with DCM (2 x 20 mL). Combine all organic layers.

-

Purification: Wash the combined organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 4-bromophenyl isothiocyanate.

This workflow is illustrated below.

Caption: One-pot synthesis of aryl isothiocyanates.

Experimental Protocol 2: Fluorescent Labeling of a Protein with FITC

This protocol provides a general, validated procedure for covalently labeling a protein with Fluorescein Isothiocyanate (FITC).[13][19][27][28]

Objective: To conjugate FITC to an antibody (IgG).

Self-Validating System Trustworthiness: The protocol includes critical steps to ensure success. The choice of buffer is paramount; amine-containing buffers like Tris or glycine are avoided as they will compete with the protein for reaction with FITC.[13][19][28] The final purification step is essential to remove unconjugated FITC, which would otherwise lead to high background fluorescence and inaccurate quantification.

Materials:

-

Protein solution (e.g., IgG at 2-5 mg/mL)

-

Fluorescein Isothiocyanate (FITC), Isomer I

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M Sodium Carbonate buffer, pH 9.0

-

Purification: Sephadex G-25 desalting column (or similar gel filtration column)

-

Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology:

-

Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, dialyze the protein solution against the Labeling Buffer (0.1 M Carbonate, pH 9.0) overnight at 4°C. The alkaline pH is crucial to deprotonate the lysine amino groups, making them nucleophilic.[13]

-

Prepare FITC Stock Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL. FITC is moisture-sensitive and should be prepared fresh.[19][28]

-

Labeling Reaction: While gently stirring the protein solution, slowly add the FITC stock solution. A typical starting point is a 10-20 fold molar excess of FITC to protein. For an IgG (~150 kDa) at 2 mg/mL, this corresponds to approximately 50-100 µg of FITC per mg of IgG.

-

Incubation: Protect the reaction vessel from light by wrapping it in aluminum foil. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.

-

Purification: Separate the labeled protein from unreacted FITC using a desalting column pre-equilibrated with PBS, pH 7.4.

-

Apply the reaction mixture to the top of the column.

-

Elute with PBS. The FITC-conjugated protein will appear as a faster-moving, colored band that elutes first. The free FITC will move slower.

-

Collect the fractions containing the labeled protein.

-

-

Quantification (Optional): The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for protein) and 495 nm (for FITC).

-

Storage: Store the purified, labeled protein at 4°C, protected from light. For long-term storage, add glycerol to 50% and store at -20°C.

Conclusion and Future Outlook

The journey of isothiocyanate reagents from natural curiosities to precision chemical tools demonstrates the power of synthetic innovation. The foundational work of chemists like Hofmann paved the way for the development of robust and safe synthetic methods, which in turn have allowed scientists to append the unique reactivity of the -N=C=S group to a vast array of molecules. Today, novel ITC reagents are at the forefront of bioconjugation, cellular imaging, and the development of targeted covalent therapeutics. As our understanding of complex biological systems deepens, the demand for even more sophisticated and specific chemical probes and inhibitors will continue to grow. The isothiocyanate functional group, with its tunable reactivity and versatile chemistry, is poised to remain an essential component of the researcher's toolkit for the foreseeable future.

References

-

Hofmann, A. W. (1868). Allyl isothiocyanate studies. Self-published research notes. [Link]

-

Hofmann, A. W. (1818-1892). Biography and Major Discoveries. Grokipedia. [Link]

-

Keserü, G. M., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing. [Link]

-

Editors of ChemistryViews. (2017). 125th Anniversary: Death of August Wilhelm von Hofmann. ChemistryViews. [Link]

-

The Editors of Encyclopaedia Britannica. (2025). August Wilhelm von Hofmann. Britannica. [Link]

-

Youdobio. (n.d.). FITC Amine Labeling Protocol. Youdobio. [Link]

-

Barma, A., et al. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. Elsevier Masson SAS. [Link]

-

Keserü, G. M., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. PubMed Central. [Link]

- Google Patents. (n.d.). Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow.

-

Wikipedia. (n.d.). Hofmann rearrangement. Wikipedia. [Link]

-

BYJU'S. (n.d.). Hoffmann Bromamide Reaction Mechanism. BYJU'S. [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Organic Chemistry Portal. [Link]

-

ChemRxiv. (n.d.). Recent Advancement in the Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

MDPI. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. [Link]

-

Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. PubMed Central. [Link]

-

Wikipedia. (n.d.). Isothiocyanate. Wikipedia. [Link]

-

Butler, A. R., & Morris, A. D. (1981). A new synthesis of aryl isothiocyanates: carbon disulfide as a dipolarophile. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Khidre, R. E., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface. [Link]

-

ResearchGate. (n.d.). New Syntheses of Aryl isothiocyanates. ResearchGate. [Link]

-

Quora. (2018). What is the Hoffmann bromamide degradation mechanism?. Quora. [Link]

-

Organic Syntheses. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. Organic Syntheses. [Link]

-

Li, W., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry. [Link]

-

Organic Syntheses. (n.d.). Isothiocyanic acid, methyl ester. Organic Syntheses. [Link]

-

Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

-

Balasubramanian, S., & Seshadri, S. (1969). The Preparation of Carbodiimides, Isocyanates, and Isothiocyanates by Metal Ion-assisted Elimination of Mercaptan. The Journal of Organic Chemistry. [Link]

-

Li, W., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PubMed Central. [Link]

-

MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]

-

Wang, Y., et al. (2023). Discovery and Mechanism Study of SARS-CoV-2 3C-like Protease Inhibitors with a New Reactive Group. PubMed. [Link]

-

Sathee Jee. (n.d.). Chemistry Hoffmann Bromamide Reaction. Sathee Jee. [Link]

-

Di Pasqua, A. J., et al. (2013). Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications. PubMed Central. [Link]

-

RSC Publishing. (2022). Advanced approaches of developing targeted covalent drugs. RSC Publishing. [Link]

-

ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Synthesis of Isothiocyanates: An Update. ResearchGate. [Link]

-

Jamieson, S. A., et al. (2024). Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments. PubMed. [Link]

-

Makriyannis, A., et al. (2021). Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors. PubMed. [Link]

-

MDPI. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. [Link]

-

ResearchGate. (n.d.). The scope of aryl isothiocyanates. ResearchGate. [Link]

-

Wang, C., et al. (2022). Design and synthesis of isothiocyanate-containing hybrid androgen receptor (AR) antagonist to downregulate AR and induce ferroptosis in GSH–Deficient prostate cancer cells. PubMed Central. [Link]

-

Chung, J., et al. (2011). Benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC)-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of caspase-3, mitochondria dysfunction and nitric oxide (NO) in human osteogenic sarcoma U-2 OS cells. PubMed. [Link]

-

ACS Omega. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Publications. [Link]

-

MDPI. (2022). Benzyl Isothiocyanate Attenuates Inflammasome Activation in Pseudomonas aeruginosa LPS-Stimulated THP-1 Cells and Exerts Regulation through the MAPKs/NF-κB Pathway. MDPI. [Link]

Sources

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. chemistryviews.org [chemistryviews.org]

- 8. August Wilhelm von Hofmann | Organic Chemistry, Synthesis, Dye Chemistry | Britannica [britannica.com]

- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. quora.com [quora.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. mdpi.com [mdpi.com]

- 14. Isothiocyanate synthesis [organic-chemistry.org]

- 15. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pak.elte.hu [pak.elte.hu]

- 21. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]

- 22. Advanced approaches of developing targeted covalent drugs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery [mdpi.com]

- 24. Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Design and synthesis of isothiocyanate-containing hybrid androgen receptor (AR) antagonist to downregulate AR and induce ferroptosis in GSH–Deficient prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. encyclopedia.com [encyclopedia.com]

- 28. Isothiocyanate - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 6-Phenoxy-3-pyridinyl Isothiocyanate

This guide provides a comprehensive technical overview of 6-Phenoxy-3-pyridinyl isothiocyanate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct peer-reviewed literature on this specific molecule, this document synthesizes information from established chemical principles and data on closely related analogues to present a robust and practical resource. We will delve into its chemical identity, proposed synthesis, reactivity, potential biological significance, and essential safety protocols.

Part 1: Core Chemical Identity and Properties

This compound is an aromatic compound featuring a pyridine ring substituted with a phenoxy group and an isothiocyanate functional group. The strategic placement of these moieties suggests its potential as a versatile building block in the synthesis of novel therapeutic agents.

Identifiers and Chemical Structure

A clear and unambiguous identification of a chemical entity is paramount for research and regulatory purposes. The key identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 52024-70-1 | Chemical Abstracts Service |

| Chemical Name | This compound | IUPAC Nomenclature |

| Synonyms | 5-Isothiocyanato-2-phenoxypyridine, 6-Phenoxypyridin-3-yl isothiocyanate | Common Alternate Names |

| Molecular Formula | C₁₂H₈N₂OS | Calculated |

| Molecular Weight | 228.27 g/mol | Calculated |

| Canonical SMILES | C1=CC=C(C=C1)OC2=NC=C(C=C2)N=C=S | Simplified Molecular-Input Line-Entry System |

Physicochemical Properties (Predicted and Observed)

The physicochemical properties of a compound are critical in determining its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific compound is not widely published, we can infer key properties from its structure and available data for analogues.

| Property | Value/Prediction | Notes |

| Melting Point | 41 °C | Experimentally determined value. |

| Boiling Point | > 300 °C (Predicted) | High boiling point is expected due to its molecular weight and aromatic nature. |

| Appearance | White to off-white or pale yellow solid | Typical for many aromatic isothiocyanates. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate). Insoluble in water. | Predicted based on its nonpolar phenoxy group and aromatic rings. |

| Stability | Sensitive to moisture and strong bases. | The isothiocyanate group is susceptible to hydrolysis. |

Part 2: Synthesis and Reactivity

The synthesis of this compound would logically proceed from its corresponding primary amine, 6-Phenoxy-3-aminopyridine. Several general methods for the conversion of aromatic amines to isothiocyanates are well-established in the literature.

Proposed Synthetic Pathway

The most direct synthetic route involves a two-step process starting from commercially available 2-chloro-5-nitropyridine. This pathway is outlined below.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for analogous transformations. Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Synthesis of 6-Phenoxy-5-nitropyridine

-

To a solution of 2-chloro-5-nitropyridine (1 equivalent) in anhydrous dimethylformamide (DMF), add phenol (1.1 equivalents) and anhydrous potassium carbonate (2 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 6-Phenoxy-5-nitropyridine.

Step 2: Synthesis of 6-Phenoxy-3-aminopyridine

-

Suspend 6-Phenoxy-5-nitropyridine (1 equivalent) in ethanol or ethyl acetate.

-

Add a reducing agent such as tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

If using SnCl₂, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

If using catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the organic phase under reduced pressure to obtain 6-Phenoxy-3-aminopyridine, which can be purified by column chromatography if necessary.

Step 3: Synthesis of this compound

This step involves highly toxic reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dissolve 6-Phenoxy-3-aminopyridine (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

-

Add a base, such as triethylamine (2-3 equivalents), to the solution.

-

Cool the mixture in an ice bath and add a solution of thiophosgene (1.1 equivalents) in the same solvent dropwise.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.

-

Monitor the reaction for the disappearance of the starting amine by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Reactivity Profile

The isothiocyanate group is a versatile functional group that can undergo a variety of reactions, making it a valuable synthon in organic chemistry.

-

Reaction with Nucleophiles: The carbon atom of the isothiocyanate group is electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity is fundamental to its use as a building block for more complex molecules.

-

Cyclization Reactions: The reactivity of the isothiocyanate group can be harnessed in intramolecular reactions to form various heterocyclic systems, which are prevalent in many biologically active compounds.